
trans-2-Icosenoic acid
Overview
Description
.DELTA.2-trans Eicosenoic Acid is an alpha, beta-unsaturated fatty acid with a 20-carbon chain and a double bond located at the second position from the methyl end. It is a by-product of the synthesis of .DELTA.2-cis Eicosenoic Acid. This compound has drawn considerable attention in scientific research due to its diverse biological activities and potential research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: .DELTA.2-trans Eicosenoic Acid is typically synthesized as a by-product during the production of .DELTA.2-cis Eicosenoic Acid. The synthesis involves the isomerization of .DELTA.2-cis Eicosenoic Acid under specific reaction conditions .
Industrial Production Methods: The industrial production of DELTA the synthesis generally involves the use of organic solvents and catalysts to facilitate the isomerization process .
Chemical Reactions Analysis
Types of Reactions: .DELTA.2-trans Eicosenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The double bond in the compound allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the fatty acid.
Reduction: Saturated fatty acids.
Substitution: Halogenated or other substituted fatty acids.
Scientific Research Applications
.DELTA.2-trans Eicosenoic Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha, beta-unsaturated fatty acids.
Biology: Investigated for its role in lipid metabolism and inflammation modulation.
Medicine: Potential applications in treating diabetes and improving lipid metabolism.
Industry: Used in the development of bioactive lipid assays and other research tools.
Mechanism of Action
.DELTA.2-trans Eicosenoic Acid exerts its effects through several mechanisms:
Lipid Metabolism: It plays a role in regulating lipid homeostasis by influencing fatty acid oxidation, lipid synthesis, and adipocyte differentiation.
Inflammation Modulation: It modulates inflammatory responses by affecting the production of inflammatory mediators and the activation of signaling pathways involved in immune regulation.
Cellular Signaling: It is involved in cellular signaling processes, including gene expression regulation and cell proliferation.
Comparison with Similar Compounds
- .DELTA.2-cis Eicosenoic Acid
- 2-Octadecenoic Acid
Comparison: .DELTA.2-trans Eicosenoic Acid is unique due to its specific double bond configuration, which influences its biological activity and chemical reactivity. Compared to .DELTA.2-cis Eicosenoic Acid, the trans isomer has different effects on lipid metabolism and inflammation modulation. 2-Octadecenoic Acid, a related compound, has been shown to improve liver function and decrease blood sugar in diabetic rats, highlighting the diverse biological activities of these fatty acids .
Biological Activity
trans-2-Icosenoic acid, a monounsaturated fatty acid, has garnered attention for its potential biological activities, particularly in the context of infectious diseases and metabolic functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for therapeutic applications.
This compound (C20H38O2) is characterized by a double bond located at the second carbon from the carboxylic end of the fatty acid chain. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
Inhibition of Mycobacterium tuberculosis
Recent studies have highlighted the inhibitory effects of this compound on protein tyrosine phosphatases (PTPs) associated with Mycobacterium tuberculosis (Mtb), specifically PtpA and PtpB. These enzymes play a significant role in the pathogen's virulence and ability to evade host immune responses.
Key Findings:
- Inhibition Potency : this compound demonstrated strong inhibitory activity against PtpB, with an IC50 value of approximately 16 µM, leading to a 74.67% inhibition of enzyme activity compared to controls .
- Molecular Docking Studies : Docking analyses revealed that this compound binds effectively to PtpB, with a binding energy of -61.60 kcal/mol, suggesting strong interactions that could be exploited for drug development .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases : By inhibiting PtpA and PtpB, this compound disrupts critical signaling pathways in Mtb, potentially enhancing the efficacy of existing tuberculosis treatments when used in combination .
- Impact on Lipid Metabolism : Fatty acids like this compound are known to influence lipid metabolism and cellular signaling pathways, which may have broader implications for metabolic diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, although further research is needed to establish its efficacy across different microbial species .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Implications for Drug Development
The findings regarding this compound's inhibition of Mtb PTPs suggest its potential as a lead compound in developing new therapeutics for latent tuberculosis infections. The ability to enhance the efficacy of existing treatments by targeting specific virulence factors presents an innovative approach in combating antibiotic-resistant strains.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing trans-2-Icosenoic acid, and how can they be optimized for purity and yield?
Answer: Synthesis typically involves Wittig olefination or catalytic hydrogenation of precursor fatty acids. Optimization requires rigorous control of reaction conditions (e.g., temperature, catalyst loading, solvent polarity) and purification via column chromatography or crystallization. Purity validation should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . Challenges like isomerization during synthesis necessitate stability studies under varying conditions .
Q. What analytical techniques are most reliable for characterizing this compound in complex biological matrices?
Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while MS-based lipidomics (LC-MS/MS) provides sensitivity for trace detection in biological samples. Matrix effects can be mitigated using isotope-labeled internal standards and validated extraction protocols (e.g., Bligh-Dyer method) .
Q. How does the trans-configuration at the Δ2 position influence the compound’s biological activity compared to cis-isomers?
Answer: Comparative studies require in vitro assays (e.g., membrane fluidity measurements, enzyme inhibition kinetics) and molecular dynamics simulations to assess structural interactions. Ensure controlled experimental conditions (pH, temperature) to isolate configuration-specific effects. Conflicting results may arise from impurities or solvent interactions, necessitating replication across independent labs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?
Answer: Discrepancies often stem from differences in sample purity, measurement techniques, or environmental conditions. A systematic review (Cochrane principles) should collate existing data, assess methodological rigor (e.g., calibration standards, blinding in measurements), and conduct meta-analyses to identify outliers . Replicate studies under standardized protocols (e.g., ICH guidelines for analytical validation) are critical .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Answer: Accelerated stability studies (e.g., stress testing at elevated temperatures, varying pH) paired with kinetic modeling (Arrhenius equation) can predict degradation pathways. Use orthogonal analytical methods (HPLC, NMR) to track decomposition products. Include controls for oxidation (e.g., nitrogen atmosphere) and enzymatic hydrolysis (e.g., lipase inhibitors) .
Q. How can metabolic pathways of this compound be mapped in mammalian systems, and what are the pitfalls in interpreting tracer studies?
Answer: Isotopic labeling (¹³C or ²H) combined with untargeted metabolomics (LC-HRMS) identifies metabolites. Challenges include distinguishing endogenous vs. exogenous metabolites and accounting for isotopic scrambling. Use compartmental modeling and validate findings with knockout cell lines or enzyme inhibitors. Correlation ≠ causation; confirm mechanistic links via CRISPR-based gene editing .
Q. Methodological Best Practices
Q. What strategies ensure robust statistical analysis in dose-response studies involving this compound?
Q. How should researchers address reproducibility issues in cell-based assays of the compound’s bioactivity?
Answer: Standardize cell lines (e.g., authentication via STR profiling), culture conditions (e.g., serum batch consistency), and assay endpoints (e.g., ATP vs. resazurin for viability). Publish negative results and raw data in supplementary materials to enhance transparency .
Q. What ethical and documentation standards apply to in vivo studies of this compound?
Answer: Adhere to ARRIVE guidelines for animal studies: detail anesthesia, euthanasia methods, and sample size justification. For human trials, obtain informed consent and pre-register protocols (ClinicalTrials.gov ). Data integrity requires audit trails for electronic records; corrections must be timestamped and justified .
Properties
CAS No. |
26764-41-0 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(E)-icos-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18+ |
InChI Key |
FIKTURVKRGQNQD-VHEBQXMUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Synonyms |
2E-eicosenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.